molecular formula C16H12N4O4 B11000733 N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide

Cat. No.: B11000733
M. Wt: 324.29 g/mol
InChI Key: ZCJOLRKTRJCADJ-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide is a complex organic compound that features a chromen-4-one moiety linked to a pyrazine-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-oxo-4H-chromen-6-amine with 2-oxoethyl pyrazine-2-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The chromen-4-one moiety is known to interact with DNA and proteins, while the pyrazine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide
  • Baicalin
  • 4-(5,7-Dihydroxy-4-oxo-4H-chromen-2-yl)-2-(β-D-glucopyranosyloxy)phenyl

Uniqueness

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide is unique due to its dual functional groups, which confer a combination of properties from both the chromen-4-one and pyrazine moieties.

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

N-[2-oxo-2-[(4-oxochromen-6-yl)amino]ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H12N4O4/c21-13-3-6-24-14-2-1-10(7-11(13)14)20-15(22)9-19-16(23)12-8-17-4-5-18-12/h1-8H,9H2,(H,19,23)(H,20,22)

InChI Key

ZCJOLRKTRJCADJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CNC(=O)C3=NC=CN=C3)C(=O)C=CO2

Origin of Product

United States

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